
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two nitro groups attached to phenyl rings, making it a molecule of interest in various fields of research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-tert-butylbenzohydrazide with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Analyse Des Réactions Chimiques
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and carboxylic acid derivatives.
Applications De Recherche Scientifique
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of nitro groups can facilitate electron transfer processes, making it a useful compound in redox reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole include other oxadiazoles with different substituents on the phenyl rings. For example:
2-(4-Methylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-Chlorophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a tert-butyl group.
2-(4-Nitrophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Has an additional nitro group on the phenyl ring.
Propriétés
Numéro CAS |
180525-82-0 |
|---|---|
Formule moléculaire |
C18H16N4O5 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O5/c1-18(2,3)13-6-4-11(5-7-13)16-19-20-17(27-16)12-8-14(21(23)24)10-15(9-12)22(25)26/h4-10H,1-3H3 |
Clé InChI |
XYDYPTWPFLGQHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
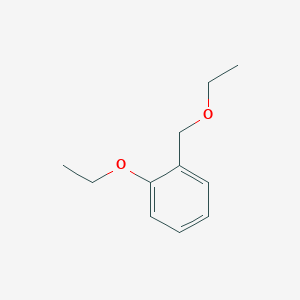
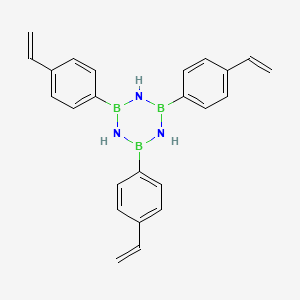
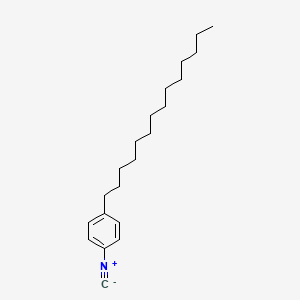
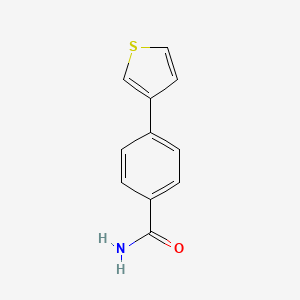
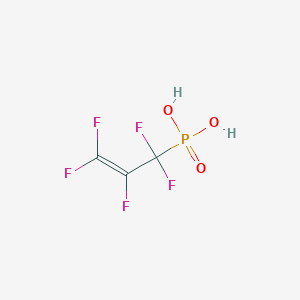
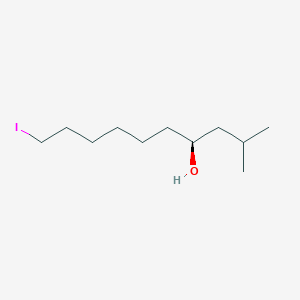
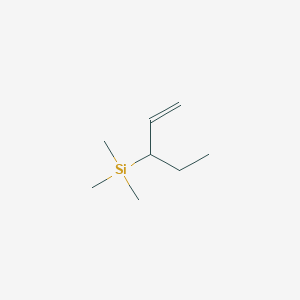
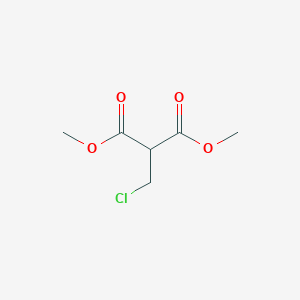
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)

